molecular formula C28H26O9 B1255271 1-O-Formylrocagloic acid

1-O-Formylrocagloic acid

Cat. No. B1255271
M. Wt: 506.5 g/mol
InChI Key: SWAWBLUMMMXDHE-GWNOIRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Formylrocagloic acid is a natural product found in Aglaia cucullata with data available.

Scientific Research Applications

Potent Cytotoxicity in Cell Lines

1-O-Formylrocagloic acid, identified as a derivative from the fruits of Amoora cucullata, has been found to exhibit potent cytotoxicity against various cell lines including KB, BC, and NCI-H187. This suggests its potential use in cancer research, particularly in the development of anticancer agents (Chumkaew, Kato, & Chantrapromma, 2006).

Role in Oligonucleotide Synthesis

Although not directly related to 1-O-Formylrocagloic acid, research on similar formyl compounds, like the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, has shown potential in oligonucleotide synthesis. This could indirectly suggest a role for similar formyl compounds in genetic research and therapy (Grajkowski et al., 2001).

Formic Acid Applications in Energy and Pharmaceuticals

Research into formic acid, a simpler carboxylic acid, indicates its broad applications in energy storage and pharmaceuticals. While this is not directly about 1-O-Formylrocagloic acid, it offers insight into the potential utility of related formyl compounds in various scientific fields (Singh, Singh, & Kumar, 2016).

Biorefinery Applications

The study of lignin from formic acid-acetic acid-H2O biorefinery of corn stalk rind, though not directly about 1-O-Formylrocagloic acid, suggests potential applications of formyl compounds in biorefinery processes, particularly in the production of high-value lignin-based products (Ma et al., 2021).

properties

Product Name

1-O-Formylrocagloic acid

Molecular Formula

C28H26O9

Molecular Weight

506.5 g/mol

IUPAC Name

(1R,2R,3S,3aR,8bS)-1-formyloxy-8b-hydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylic acid

InChI

InChI=1S/C28H26O9/c1-33-18-11-9-17(10-12-18)28-23(16-7-5-4-6-8-16)22(26(30)31)25(36-15-29)27(28,32)24-20(35-3)13-19(34-2)14-21(24)37-28/h4-15,22-23,25,32H,1-3H3,(H,30,31)/t22-,23-,25-,27+,28+/m1/s1

InChI Key

SWAWBLUMMMXDHE-GWNOIRNCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5

synonyms

1-O-formylmethyl rocaglate
1-O-formylrocagloic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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